
4-(Pent-1-en-1-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pent-1-en-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a pent-1-en-1-yl group. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond in both the cyclohexene ring and the pentenyl side chain gives this compound unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-en-1-yl)cyclohex-1-ene can be achieved through various methods. One common approach involves the allylic alkenylation of cyclohexene derivatives using alkenylzirconium nucleophiles. This reaction is typically catalyzed by copper complexes under mild conditions . Another method involves the pyrolysis of appropriate hexahydro-5,8-methanonaphthoquinones to yield the desired cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pent-1-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(II) complexes.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing double bonds.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions include cyclohexenone derivatives, saturated cyclohexane derivatives, and halogenated cyclohexenes.
Applications De Recherche Scientifique
4-(Pent-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into the potential therapeutic applications of cyclohexene derivatives often involves this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(Pent-1-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.
Camphorene: Another cyclohexene derivative with multiple double bonds and alkyl substituents.
Methyl perillate: A cyclohexene derivative with a carboxylate ester group.
Uniqueness
4-(Pent-1-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. Its dual double bonds in both the cyclohexene ring and the pentenyl side chain make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
66216-97-5 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
4-pent-1-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h4-6,8,11H,2-3,7,9-10H2,1H3 |
Clé InChI |
OXHHQOAAOQNWAR-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
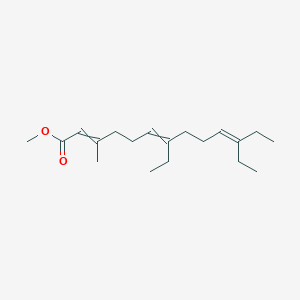
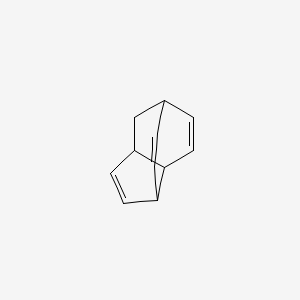
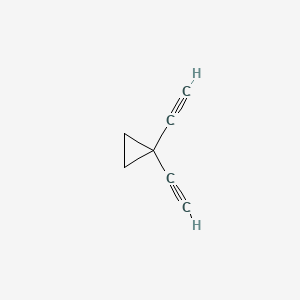
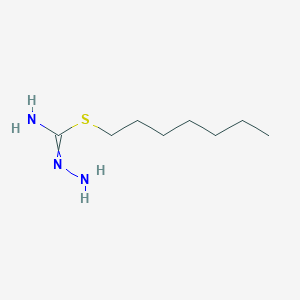
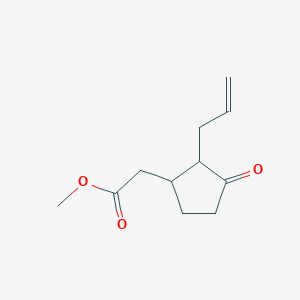
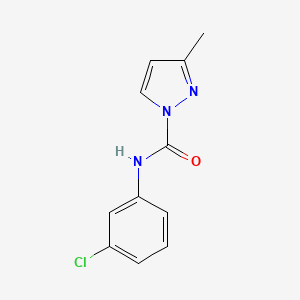

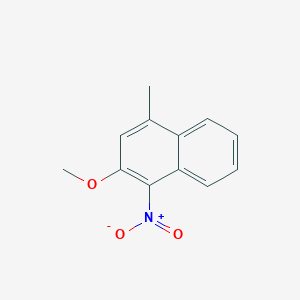
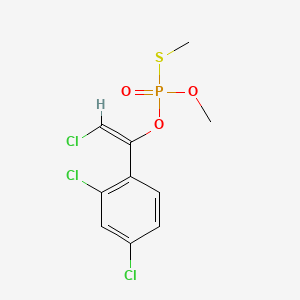
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
